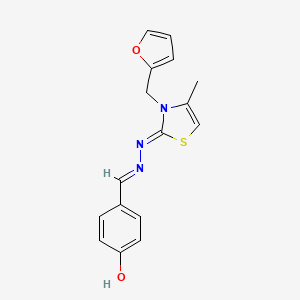
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenols, such as 4-methylphenol , are organic compounds that have a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . They are widely used in the production of other chemicals .
Synthesis Analysis
Phenols can be synthesized through various methods. One common method is the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The carbon atom in the ring is sp2 hybridized .Chemical Reactions Analysis
Phenols are highly reactive and can undergo various chemical reactions. They are reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids. They have the ability to form hydrogen bonds, making them soluble in water . The physical and chemical properties of a specific phenol can vary depending on its exact structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
- A study by Turan-Zitoun et al. (2018) found that compounds related to the specified chemical structure, particularly 2i and Schiff bases like 3o, showed significant antifungal activity. These compounds were as potent as the reference ketoconazole against certain Candida species and non-cytotoxic against NIH/3T3 cells (Turan-Zitoun et al., 2018).
Inhibitory Effects on Tyrosinase Activity
- Research by Yu et al. (2015) synthesized Schiff's base derivatives similar to the specified chemical and evaluated their inhibitory effects on tyrosinase activities. These compounds showed potent inhibitory effects with different IC50 values, indicating potential applications in antityrosinase agents (Yu et al., 2015).
Electrochemical Studies
- Naik et al. (2013) described the synthesis of novel Mannich bases bearing a moiety related to the specified chemical. These compounds were characterized and their electrochemical behavior was studied, suggesting potential applications in electrochemistry (Naik et al., 2013).
Synthesis and Characterization of Metal Complexes
- Sancak et al. (2007) discussed the synthesis and structural properties of compounds containing a similar structure. These compounds were used to prepare metal complexes and their properties were compared, indicating applications in the study of metal-ligand interactions (Sancak et al., 2007).
Fluorescent Chemo-sensing Applications
- Rahman et al. (2017) explored salicylaldehyde-based hydrazones, closely related to the specified chemical, for their potential in fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds showed significant selectivity and potential for living cells imaging (Rahman et al., 2017).
Catalytic Applications in Organic Synthesis
- Research by Huguet et al. (2013) and Chen et al. (2010) indicated the potential of compounds structurally related to the specified chemical in catalyzing organic reactions, like the formation of phenols and indenes. These studies provide insights into their application in organic synthesis (Huguet et al., 2013), (Chen et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(E)-[(Z)-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-11-22-16(19(12)10-15-3-2-8-21-15)18-17-9-13-4-6-14(20)7-5-13/h2-9,11,20H,10H2,1H3/b17-9+,18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXYOVVCJGXCS-RGJFUNKGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=C(C=C2)O)N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC=C(C=C2)O)/N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

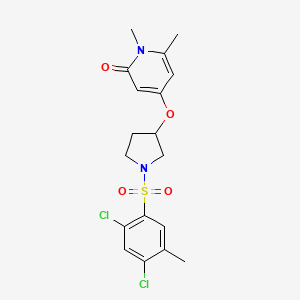
![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)
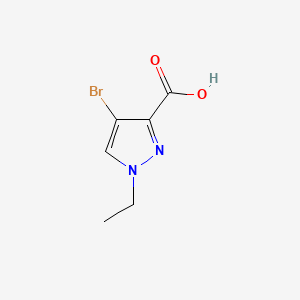
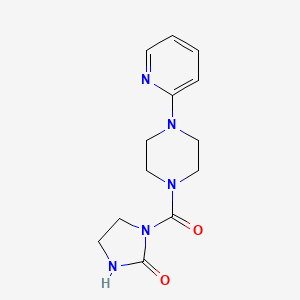
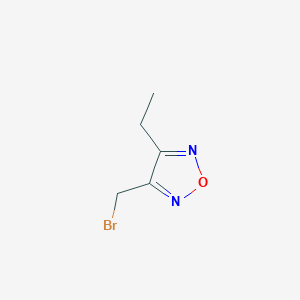
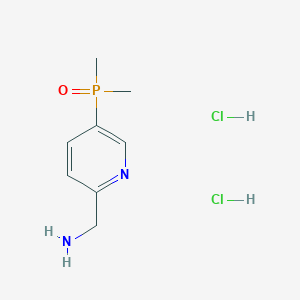
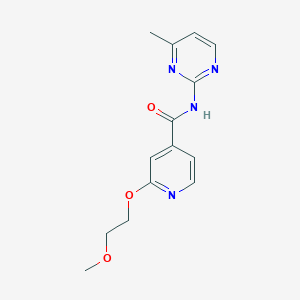
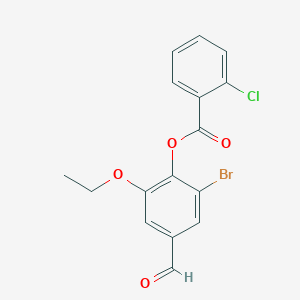
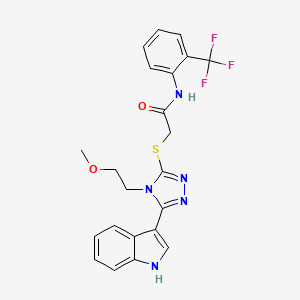
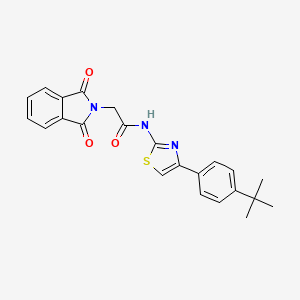
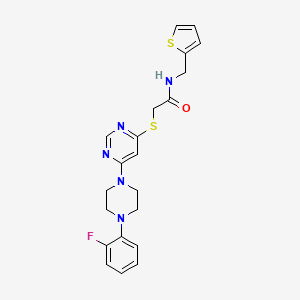
amine hydrochloride](/img/structure/B2466444.png)
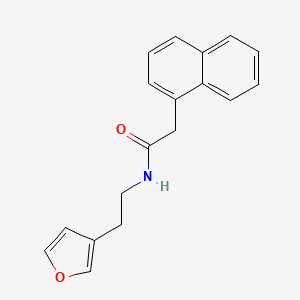
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)